Phenylazide

Phenylazides are a class of organic compounds featuring a phenyl group attached to an azide functional group (-N3). These compounds are typically prepared by reacting phenols with sodium nitrite in the presence of an acid catalyst. Phenylazides are known for their instability, which often results in the formation of toxic gases such as nitrogen trichloride and nitrogen dioxide upon exposure to heat or light. Due to their reactivity, they are primarily used in synthetic organic chemistry as precursors for various amino compounds. Additionally, phenylazides can be employed in the preparation of dyes, pharmaceuticals, and other industrial applications where reactive azide functionality is required. The high reactivity of phenylazides makes them valuable tools in academic and commercial research settings.

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

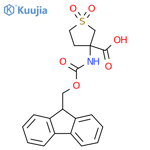

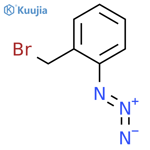

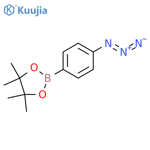

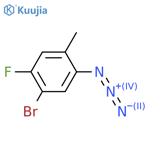

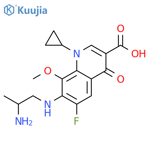

|

1-azido-2-(bromomethyl)benzene | 31553-17-0 | C7H6BrN3 |

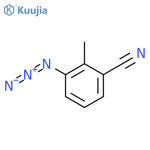

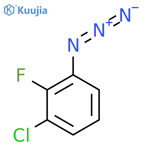

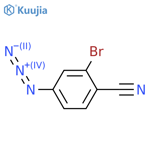

|

3-Azido-2-methylbenzonitrile | 188867-90-5 | C8H6N4 |

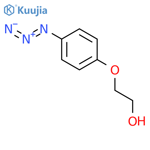

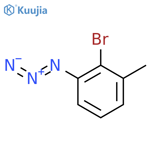

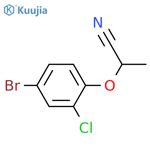

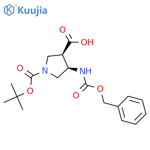

|

Ethanol, 2-(4-azidophenoxy)- | 90223-12-4 | C8H9N3O2 |

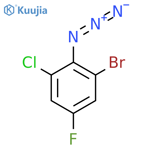

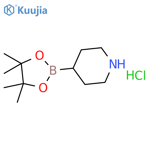

|

1,3,2-Dioxaborolane, 2-(4-azidophenyl)-4,4,5,5-tetramethyl- | 1314299-16-5 | C12H16BN3O2 |

|

1-Azido-3-chloro-2-fluorobenzene | 1152597-56-2 | C6H3ClFN3 |

|

1-Azido-2-bromo-3-methylbenzene | 1539475-66-5 | C7H6BrN3 |

|

2-Azido-1-bromo-3-chloro-5-fluorobenzene | 1627531-62-7 | C6H2BrClFN3 |

|

Benzene, 1-azido-5-bromo-4-fluoro-2-methyl- | 1702531-37-0 | C7H5BrFN3 |

|

4-Azido-1-bromo-2-iodobenzene | 1694788-75-4 | C6H3BrIN3 |

|

4-azido-2-bromobenzonitrile | 1699743-88-8 | C7H3BrN4 |

Verwandte Literatur

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

-

4. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

-

Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311

Empfohlene Lieferanten

-

江苏科伦多食品配料有限公司Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hubei Henglvyuan Technology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Henan Dongyan Pharmaceutical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hangzhou Runyan Pharmaceutical Technology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Shanghai Joy Biotech LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte

-

-

-

Desethylene Gatifloxacin Cas No: 172426-87-8

Desethylene Gatifloxacin Cas No: 172426-87-8 -

-